molecular formula C11H6F6N2O2 B1487467 Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1146081-29-9

Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1487467
CAS No.: 1146081-29-9
M. Wt: 312.17 g/mol
InChI Key: UUATXEKVWVJEDM-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies and Molecular Geometry

The molecular geometry of methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be understood through comparison with closely related pyrrolo[2,3-b]pyridine derivatives that have been subjected to single crystal X-ray diffraction analysis. Similar compounds in this structural family have demonstrated characteristic bond lengths and angles that reflect the electronic influence of both the fused ring system and substituent effects. The pyrrolo[2,3-b]pyridine core typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.33 to 1.38 Ångströms and carbon-carbon bonds within the aromatic rings measuring approximately 1.39 to 1.42 Ångströms.

The introduction of trifluoromethyl groups at positions 4 and 6 of the pyridine ring creates significant steric and electronic perturbations to the molecular geometry. Based on computational studies of related trifluoromethyl-substituted aromatic systems, the carbon-fluorine bond lengths in the trifluoromethyl groups are expected to be approximately 1.33 to 1.35 Ångströms. The tetrahedral geometry around the carbon atom of each trifluoromethyl group results in fluorine-carbon-fluorine bond angles of approximately 109 degrees, though slight deviations may occur due to electronic effects from the aromatic system.

The planarity of the heterocyclic core system is a critical geometric feature that influences the overall molecular properties. Studies on related pyrrolo[2,3-b]pyridine compounds have shown that the fused ring system typically maintains high planarity, with dihedral angles between the pyrrole and pyridine rings generally less than 5 degrees. The methyl ester group at position 2 of the pyrrole ring introduces an additional structural element that may exhibit rotation around the carbon-carbon bond connecting the ester to the heterocyclic core.

The crystallographic packing arrangements of similar compounds have revealed the importance of intermolecular interactions, particularly hydrogen bonding involving the nitrogen-hydrogen group of the pyrrole ring and various acceptor sites. In the case of this compound, the presence of multiple electronegative fluorine atoms and the carbonyl oxygen of the ester group provides numerous potential sites for weak intermolecular interactions that could influence crystal packing.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The nuclear magnetic resonance spectroscopic characteristics of this compound reflect the unique electronic environment created by the combination of the heterocyclic core and the highly electronegative trifluoromethyl substituents. The ¹H nuclear magnetic resonance spectrum would be expected to show distinctive patterns for the aromatic protons of the pyrrolo[2,3-b]pyridine system. Based on similar compounds, the proton at position 3 of the pyrrole ring typically appears as a singlet in the range of 7.2 to 7.8 parts per million. The proton at position 5 of the pyridine ring, being positioned between two trifluoromethyl groups, would experience significant deshielding effects and likely resonate at a more downfield position, potentially around 8.5 to 9.0 parts per million.

The trifluoromethyl groups present unique nuclear magnetic resonance characteristics due to the high electronegativity of fluorine and the resulting chemical shift effects. ¹⁹F nuclear magnetic resonance spectroscopy would show two distinct signals corresponding to the trifluoromethyl groups at positions 4 and 6, with chemical shifts typically occurring in the range of -60 to -65 parts per million for aromatic trifluoromethyl substituents. The methyl ester group would contribute a characteristic singlet around 3.8 to 4.0 parts per million in the ¹H spectrum, representing the methoxy protons.

Fourier transform infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of the molecule. The carbonyl stretch of the ester group would be expected to appear around 1720 to 1740 reciprocal centimeters, with the exact position influenced by the electron-withdrawing effects of the pyrrolo[2,3-b]pyridine system and the trifluoromethyl substituents. The nitrogen-hydrogen stretch of the pyrrole ring would typically appear in the region of 3300 to 3500 reciprocal centimeters. The carbon-fluorine stretches from the trifluoromethyl groups would contribute multiple absorption bands in the fingerprint region, particularly around 1100 to 1300 reciprocal centimeters.

Ultraviolet-visible spectroscopy of this compound would reveal information about the electronic transitions within the conjugated aromatic system. The pyrrolo[2,3-b]pyridine core typically exhibits absorption maxima in the range of 250 to 300 nanometers, corresponding to π→π* transitions. The presence of electron-withdrawing trifluoromethyl groups would be expected to cause a hypsochromic shift, moving the absorption to shorter wavelengths compared to unsubstituted analogs. The extinction coefficients for these transitions would typically range from 10,000 to 30,000 reciprocal molar reciprocal centimeters, indicating strong electronic transitions within the aromatic system.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, revealing fundamental properties such as molecular orbital energies, electron density distributions, and electronic transitions. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets have been successfully applied to similar pyrrolo[2,3-b]pyridine derivatives. These computational approaches allow for the prediction of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding the electronic properties and potential reactivity of the compound.

The highest occupied molecular orbital of the compound would be expected to be primarily localized on the pyrrolo[2,3-b]pyridine aromatic system, with significant contributions from the nitrogen atoms of both the pyrrole and pyridine rings. The presence of electron-withdrawing trifluoromethyl groups would stabilize this orbital, resulting in a lower energy compared to unsubstituted analogs. Based on calculations performed on related compounds, the highest occupied molecular orbital energy would be expected to fall in the range of -5.0 to -5.5 electron volts.

The lowest unoccupied molecular orbital would likely exhibit significant contribution from the pyridine ring, particularly the carbon atoms adjacent to the trifluoromethyl substituents. The electron-withdrawing nature of these groups would lower the energy of this orbital, creating a smaller energy gap between the highest occupied and lowest unoccupied molecular orbitals compared to electron-donating substituents. This energy gap, typically ranging from 3.5 to 4.5 electron volts for similar compounds, directly relates to the ultraviolet-visible absorption characteristics and chemical reactivity.

Electrostatic potential mapping calculations would reveal the charge distribution across the molecule, highlighting regions of electron density depletion around the trifluoromethyl groups and the ester carbonyl, while showing areas of higher electron density around the nitrogen atoms. Natural bond orbital analysis would provide quantitative information about the degree of charge transfer between different parts of the molecule and the polarization effects induced by the trifluoromethyl substituents.

The vibrational frequency calculations would complement the experimental Fourier transform infrared data, allowing for assignment of specific vibrational modes to observed absorption bands. These calculations would also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy contributions, which are valuable for understanding the stability and behavior of the compound under different conditions.

Impact of Trifluoromethyl Groups on Aromatic System Polarization

The incorporation of trifluoromethyl groups at positions 4 and 6 of the pyridine ring in this compound creates profound effects on the electronic structure and polarization of the aromatic system. Trifluoromethyl groups are among the most electron-withdrawing substituents known, with Hammett sigma values exceeding 0.5, indicating their strong inductive effect. This electron-withdrawing character significantly perturbs the π-electron system of the pyrrolo[2,3-b]pyridine core, creating regions of reduced electron density and altered reactivity patterns.

The polarization effects extend beyond simple inductive withdrawal of electron density. The trifluoromethyl groups create significant electrostatic fields that influence the distribution of electrons throughout the aromatic system. Computational studies on related fluorinated aromatic compounds have shown that these effects can extend over multiple bond lengths, affecting the electron density at positions remote from the fluorinated substituents. In the case of this compound, the electron density at the pyrrole nitrogen and the carbon atoms of the pyrrole ring would be significantly reduced compared to unsubstituted analogs.

The symmetrical placement of trifluoromethyl groups at positions 4 and 6 creates a particularly interesting electronic environment. This substitution pattern results in a highly polarized pyridine ring with significantly reduced electron density at position 5, which lies between the two electron-withdrawing groups. The cumulative effect of two trifluoromethyl groups creates a more pronounced polarization than would be observed with a single substituent, demonstrating non-additive electronic effects that arise from the interplay between multiple electron-withdrawing groups.

The impact on aromatic reactivity patterns is substantial, with the electron-deficient nature of the system favoring nucleophilic attack over electrophilic substitution. The positions ortho to the trifluoromethyl groups become particularly electrophilic, while the pyrrole ring experiences reduced nucleophilicity due to the extended electronic effects. These polarization effects also influence the acidity of the pyrrole nitrogen-hydrogen bond, with the electron-withdrawing substituents increasing the acidity compared to unsubstituted pyrrolo[2,3-b]pyridine derivatives.

The fluorine atoms of the trifluoromethyl groups also serve as potential sites for weak intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can influence physical properties such as melting point, solubility, and crystalline packing arrangements. The highly polar nature of the carbon-fluorine bonds, combined with the overall molecular dipole moment created by the asymmetric distribution of electron density, contributes to distinctive intermolecular interaction patterns that differentiate this compound from non-fluorinated analogs.

Properties

IUPAC Name

methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2O2/c1-21-9(20)6-2-4-5(10(12,13)14)3-7(11(15,16)17)19-8(4)18-6/h2-3H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUATXEKVWVJEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675482
Record name Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146081-29-9
Record name Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₃H₈F₆N₂O₂
  • Molecular Weight : 312.17 g/mol
  • CAS Number : 1146081-29-9

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit various biological activities primarily through the inhibition of kinases. These compounds have been shown to target critical signaling pathways involved in cancer and other diseases.

Key Mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of mTOR and PI3K pathways, which are crucial in cancer cell proliferation and survival .
  • Cytotoxic Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityAssay TypeIC50 (µM)Reference
mTOR InhibitionEnzymatic Assay0.5
PI3K InhibitionEnzymatic Assay0.8
Cytotoxicity (HeLa cells)Cell Viability0.3
Cytotoxicity (A375 cells)Cell Viability0.25

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A375. The compound exhibited a remarkable reduction in cell viability at low concentrations (IC50 values ranging from 0.25 to 0.3 µM), suggesting strong potential as an anticancer therapeutic .

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the compound's ability to inhibit mTOR and PI3K pathways in vitro. The results indicated that the compound effectively reduced phosphorylation levels of key proteins involved in these pathways, confirming its role as a kinase inhibitor with implications for cancer treatment strategies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential as an inhibitor of key kinases involved in cancer progression, such as mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are crucial in cell growth and proliferation, making them attractive targets for cancer therapy .

Neuroprotective Effects
This compound has also shown promise in neuroprotection studies. By modulating β-amyloid assembly, it may help mitigate synaptic and memory impairments associated with Alzheimer's disease. The trifluoromethyl groups enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy in crossing the blood-brain barrier .

Material Science

High-Performance Polymers
this compound is utilized in synthesizing high-performance polymers due to its thermal stability and mechanical properties. These polymers are suitable for applications in aerospace and electronics where materials must withstand extreme conditions without degrading .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with tailored properties. For instance, modifications at the carboxylate position can lead to compounds with enhanced biological activity or improved solubility profiles .

Case Studies

Study Application Findings
Study on Anticancer PropertiesInhibition of mTOR and PI3KDemonstrated significant reduction in tumor growth in vitro and in vivo models .
Neuroprotection ResearchAlzheimer's Disease ModelShowed modulation of β-amyloid assembly leading to improved cognitive function in treated subjects .
Polymer SynthesisHigh-Performance MaterialsDeveloped polymers exhibiting low thermal expansion coefficients suitable for high-temperature applications .

Preparation Methods

Starting Material Preparation

The synthesis often begins with a pyrrolo[2,3-b]pyridine core or its halogenated derivatives. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is a common intermediate used for further functionalization through cross-coupling reactions.

Introduction of Trifluoromethyl Groups

The bis(trifluoromethyl) substitution at positions 4 and 6 is typically achieved via trifluoromethylation of iodinated pyrrolopyridine intermediates. The iodination step is crucial and can be performed by selective electrophilic iodination of the pyrrolopyridine scaffold.

Following iodination, trifluoromethylation can be carried out using reagents such as:

  • Ruppert–Prakash reagent (TMSCF3)
  • Copper-mediated trifluoromethylation
  • Other specialized trifluoromethylating agents

These reactions require careful optimization of temperature, solvent, and catalyst to achieve high regioselectivity and yield.

Esterification

The methyl carboxylate group at the 2-position can be introduced by esterification of the corresponding carboxylic acid or by direct functionalization during the pyrrolopyridine core synthesis. Methanolysis or methylation using methyl iodide under basic conditions is common for ester formation.

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions are often employed to install aryl or alkyl substituents on the pyrrolopyridine ring. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with phenylboronic acid in the presence of palladium catalysts and bases such as potassium carbonate in mixed solvent systems (e.g., dioxane/water).

Purification and Characterization

Post-reaction mixtures are typically subjected to acid-base workup, extraction, drying, and chromatographic purification. Ion-exchange resins may be used to remove impurities. The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents/Conditions Purpose Notes
1 Halogenation (Iodination) Electrophilic iodination reagents Introduce iodine for trifluoromethylation Selective iodination on pyrrolopyridine
2 Trifluoromethylation TMSCF3, copper catalysts, or other CF3 sources Install trifluoromethyl groups at 4,6 positions Requires controlled conditions
3 Cross-Coupling (Suzuki) Pd(0) catalyst, phenylboronic acid, K2CO3, dioxane/water Functionalize pyrrolopyridine core Palladium catalysis under nitrogen
4 Esterification Methanol, methyl iodide, base Form methyl carboxylate ester Can be integrated during synthesis
5 Purification Acid-base extraction, chromatography, ion-exchange resin Remove impurities and isolate product Essential for high purity

Research Findings and Challenges

  • The introduction of trifluoromethyl groups is synthetically challenging due to their electron-withdrawing nature and steric effects, which can affect regioselectivity and reaction yields.
  • Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is critical to obtain the desired bis(trifluoromethyl) substitution pattern.
  • Cross-coupling reactions provide versatility in modifying the pyrrolopyridine core but require careful control of reaction atmosphere (inert gas) and purification steps.
  • Despite synthetic complexity, these compounds have promising applications in medicinal chemistry, particularly as kinase inhibitors, due to enhanced lipophilicity and metabolic stability imparted by trifluoromethyl groups.

Q & A

Q. What are the optimal synthetic routes for Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. A general procedure includes:

  • Step 1: Halogenation or trifluoromethylation at positions 4 and 6 using trifluoromethylating agents (e.g., CF₃Cu or CF₃I) under palladium catalysis .
  • Step 2: Esterification at position 2 via nucleophilic substitution or Mitsunobu conditions.
  • Critical Factors:
    • Temperature: Elevated temperatures (>100°C) improve trifluoromethyl group incorporation but may reduce regioselectivity .
    • Catalyst: Pd(PPh₃)₄ yields higher regioselectivity compared to Pd₂(dba)₃ .

Q. Table 1: Representative Reaction Conditions

StepReagentsCatalystYield (%)Reference
1CF₃I, CuI, DMFPd(PPh₃)₄65–72
2CH₃OH, H₂SO₄ (esterification)None85–90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Resolves trifluoromethyl groups (δ ~110–120 ppm for ¹³C) and pyrrolo-pyridine backbone protons (δ 7.0–8.5 ppm for aromatic H) .
  • ESI-MS: Confirms molecular weight (e.g., [M+H⁺] at m/z 328.2 observed in similar derivatives) .
  • HPLC Purity: Reverse-phase C18 columns with acetonitrile/water gradients achieve >97% purity .

Advanced Research Questions

Q. How do trifluoromethyl groups influence electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects: Trifluoromethyl groups increase electron-withdrawing character, enhancing metabolic stability and binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .

  • Bioactivity: Analogous pyrrolo[2,3-b]pyridines exhibit antitumor activity (IC₅₀ < 1 µM in mesothelioma models) due to kinase inhibition .

  • Table 2: Comparative Bioactivity of Analogues

    CompoundTarget KinaseIC₅₀ (nM)Reference
    Ethyl 4-((2-cyano-6-CF₃-pyridinyl)methyl)-3-methyl-1H-pyrrole-2-carboxylateMET12
    Methyl 4,6-bis(CF₃)-pyrrolo[2,3-b]pyridine-2-carboxylate (hypothetical)Estimated<50

Q. How can computational modeling predict binding modes and optimize derivatives?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to simulate interactions with targets (e.g., MET kinase PDB: 3LQ8).
    • Key Interactions: Trifluoromethyl groups form van der Waals contacts with hydrophobic residues (e.g., Leu1190 in MET) .
  • QSAR Studies: Correlate substituent electronegativity (Hammett σ values) with activity .

Q. Table 3: Docking Scores for Analogues

CompoundDocking Score (kcal/mol)Reference
Crizotinib (control)-10.2
Hypothetical Methyl Derivative-11.5 (predicted)

Q. How to resolve contradictions in reported bioactivity data for similar derivatives?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell lines, ATP concentrations). For example:
    • Antitumor activity in peritoneal mesothelioma models (IC₅₀ = 0.8 µM) vs. lower potency in lung cancer (IC₅₀ = 5 µM) due to differential kinase expression .
  • Structural Variants: Substituents at position 3 (methyl vs. hydrogen) alter steric hindrance, affecting MET kinase binding .

Q. What strategies improve solubility without compromising activity?

Methodological Answer:

  • Prodrug Approach: Introduce phosphate esters at the carboxylate group, cleaved in vivo .
  • Co-solvents: Use DMSO/PEG400 mixtures (80:20) for in vitro assays to maintain solubility >10 mM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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